3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide: is a synthetic organic compound. Its chemical formula is C13H14N2O3. Let’s break down its structure:
- The pyridin-4-yl group is a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to the central carbon.
- The 3-methoxy-1,2-oxazol-5-yl moiety consists of an oxazole ring (a five-membered heterocyclic ring containing oxygen and nitrogen atoms) with a methoxy (CH3O-) substituent at position 3.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-pyridinecarboxylic acid with 3-methoxy-5-aminooxazole . The carboxylic acid group in the pyridine ring reacts with the amino group in the oxazole ring, leading to the formation of the amide linkage.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane or dimethylformamide). Acidic or basic catalysts may be employed to facilitate the condensation reaction.
Industrial Production Methods: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: The methoxy group can undergo oxidation to form the corresponding carbonyl compound.
Reduction: Reduction of the oxazole ring could yield amines or other reduced derivatives.
Substitution: The pyridine ring is susceptible to electrophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogens (e.g., bromine or chlorine) or strong acids (e.g., sulfuric acid).
Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield a carboxylic acid, while reduction could lead to an amine derivative.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It may serve as a starting point for designing novel pharmaceuticals.
Biological Activity: Investigating its effects on biological systems can provide insights into potential drug targets.
Antibacterial Properties: Some derivatives of this compound exhibit antibacterial activity.
Fine Chemicals: Industries may use it as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular receptors or enzymes.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-12-8-10(18-15-12)2-3-11(16)14-9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,13,14,16) |
InChI Key |
SHNBWQDMRHBDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.